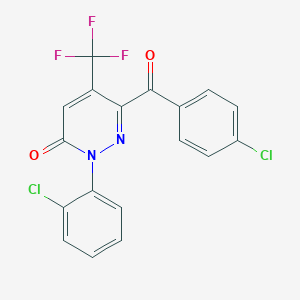

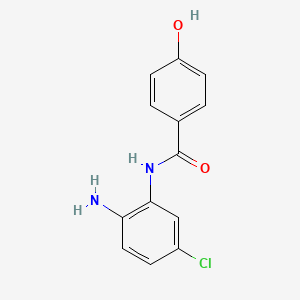

6-(4-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone, also known as 6-CBP-2-CP-5-TFM-3-P, is a synthetic organic compound developed in the late 1980s. It is a versatile compound with a wide range of applications in the field of organic chemistry, ranging from pharmaceuticals to materials science. In recent years, 6-CBP-2-CP-5-TFM-3-P has also been studied for its potential uses in biochemistry and physiology.

Scientific Research Applications

Chemical Synthesis and Modifications

6-(4-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone serves as a structural scaffold for synthesizing various substituted and ring-fused pyridazinone systems. Sequential nucleophilic aromatic substitution processes can modify this core structure, leading to a diverse array of polyfunctional systems with potential applications in drug discovery. For instance, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles yields aminated products through substitution at the 4- and 5-positions, demonstrating the versatility of pyridazinone derivatives in chemical synthesis (Pattison et al., 2009).

Herbicidal Activity

Substituted pyridazinone compounds have been investigated for their herbicidal activity, demonstrating the ability to inhibit the Hill reaction and photosynthesis in plants. This mode of action underlies the phytotoxicity of related compounds like pyrazon and highlights the potential of pyridazinone derivatives in agricultural applications. The herbicidal efficacy of these compounds is influenced by their molecular structure, with specific substitutions enhancing their biological properties and resistance to metabolic detoxification in plants (Hilton et al., 1969).

Photoreactivity and Synthesis of Heterocycles

Pyridazinone derivatives exhibit interesting photoreactivity, forming [2+2] cycloadducts when reacted with chloroethylenes under sensitized conditions. These reactions yield 2-oxabicyclo[4.2.0]oct-4-en-3-ones and other heterocyclic structures, showcasing the utility of pyridazinone derivatives in synthesizing complex molecular architectures. Dehydrochlorination of these adducts can lead to 5-ethenyl-2-pyrones, further illustrating the chemical diversity attainable from pyridazinone-based reactions (Shimo et al., 1987).

Antioxidant and Corrosion Inhibitor Properties

Pyridazinone derivatives have also been explored for their antioxidant properties and potential as corrosion inhibitors. These applications are particularly relevant in the context of improving the performance and stability of base oils and other industrial materials. By modifying the pyridazinone structure, it is possible to enhance these properties, contributing to the development of more effective and durable materials (Nessim, 2017).

properties

IUPAC Name |

6-(4-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl2F3N2O2/c19-11-7-5-10(6-8-11)17(27)16-12(18(21,22)23)9-15(26)25(24-16)14-4-2-1-3-13(14)20/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQDITMUHIWTDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C=C(C(=N2)C(=O)C3=CC=C(C=C3)Cl)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl2F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2681222.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2681223.png)

![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2681225.png)

![4-{[(4-Methylphenyl)sulfonyl]phenylamino}-4,5-dihydrothiophene-1,1-dione](/img/structure/B2681228.png)

![4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2681229.png)

![(8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine](/img/structure/B2681238.png)

![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2681239.png)

![7-allyl-3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2681244.png)